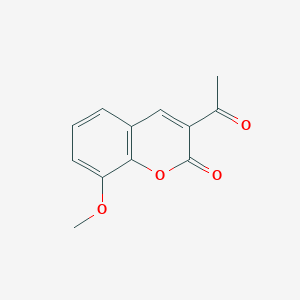

3-acetyl-8-methoxy-2H-chromen-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-acetyl-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)9-6-8-4-3-5-10(15-2)11(8)16-12(9)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLMMBZCXTXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280849 | |

| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-39-1 | |

| Record name | NSC18921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-acetyl-8-methoxy-2H-chromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 3-acetyl-8-methoxy-2H-chromen-2-one, a significant heterocyclic compound from the coumarin family. Derivatives of 2H-chromen-2-one are prominent in both natural and synthetic organic chemistry, exhibiting a wide range of bioactive properties and applications in the medical field.[1] This guide details a robust synthesis protocol via Knoevenagel condensation and presents a full spectroscopic and physical characterization of the title compound, supported by detailed experimental procedures and data visualizations.

Synthesis

The synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one is efficiently achieved through a Knoevenagel condensation reaction.[1] This classic method involves the reaction of 3-methoxysalicylaldehyde with ethyl acetoacetate, using piperidine as a basic catalyst and ethanol as the solvent.[1] The reaction proceeds under reflux conditions to yield the target compound in high purity and yield.[1]

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol: Synthesis

The following protocol is based on established literature procedures.[1]

-

Reactant Preparation: In a suitable flask, combine 3-methoxysalicylaldehyde and ethyl acetoacetate in a 1:1 molar ratio.

-

Solvent and Catalyst Addition: Add ethyl alcohol to the flask to serve as the solvent. Introduce a catalytic amount of piperidine to the mixture.

-

Reaction: The mixture is stirred continuously and heated under reflux for 5 hours.

-

Isolation: After the reaction period, the mixture is cooled. The resulting solid product is collected by filtration.

-

Purification: The collected solid is washed with cold ethanol. Further purification is achieved by recrystallization from ethanol to yield colorless crystals of 3-acetyl-8-methoxy-2H-chromen-2-one.[1]

Characterization

The structural identity and purity of the synthesized 3-acetyl-8-methoxy-2H-chromen-2-one were confirmed through comprehensive spectroscopic analysis and determination of its physical properties.

Characterization Workflow Diagram

Caption: Logical workflow for product characterization.

Physical and Spectroscopic Data

The quantitative data obtained from the characterization of 3-acetyl-8-methoxy-2H-chromen-2-one are summarized in the tables below.

Table 1: Physical Properties and Yield

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |

| Molecular Weight | 218.21 g/mol | [2] |

| Appearance | Colorless crystals | [1] |

| Melting Point (mp) | 444–447 K (171–174 °C) | [1] |

| Yield | 88% |[1] |

Table 2: Elemental Analysis

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 66.05 | 66.15 | [1][3] |

| Hydrogen (H) | 4.62 | 4.60 |[1][3] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1727 | C=O stretch (lactone) | [1] |

| 1682 | C=O stretch (acetyl) | [1] |

| 1278 | C-O stretch | [1] |

| 1197 | C-O stretch |[1] |

Table 4: ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.42 | s | 1H | H-4 | [1][3] |

| 7.25 | d | 1H | H-7 | [1][3] |

| 7.18 | t | 1H | H-6 | [1][3] |

| 7.14 | d | 1H | H-5 | [1][3] |

| 3.94 | s | 3H | OCH₃ | [1][3] |

| 2.68 | s | 3H | -COCH₃ |[1][3] |

Table 5: ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ ppm) | Carbon Assignment | Reference |

|---|---|---|

| 195.8 | C-11 (C=O, acetyl) | [1][3] |

| 158.9 | C-2 (C=O, lactone) | [1][3] |

| 147.9 | C-4 | [1][3] |

| 147.2 | C-8 | [1][3] |

| 145.1 | C-9 | [1][3] |

| 125.0 | C-5 | [1][3] |

| 124.8 | C-3 | [1][3] |

| 121.5 | C-6 | [1][3] |

| 118.9 | C-10 | [1][3] |

| 116.0 | C-7 | [1][3] |

| 56.5 | OCH₃ | [1][3] |

| 30.8 | C-12 (-COCH₃) |[1][3] |

Experimental Protocols: Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded using the KBr pellet method.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were obtained using a suitable NMR spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm).[1][3]

-

Elemental Analysis (EA): The percentages of Carbon (C) and Hydrogen (H) were determined using a standard elemental analyzer.

-

Mass Spectrometry (MS): While specific fragmentation data for this exact isomer is not detailed in the provided results, Electron Ionization Mass Spectrometry (EI-MS) is a common and powerful technique to determine the molecular weight and confirm the elemental composition of such compounds.[4] For the related compound 3-acetyl-6-methoxy-2H-chromen-2-one, a molecular ion peak (M⁺) at m/z 218 was observed, which corresponds to the molecular formula C₁₂H₁₀O₄.[4]

-

Melting Point: The melting point was determined using a standard melting point apparatus.

Conclusion

This guide has outlined a reliable and high-yielding synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one via Knoevenagel condensation. The comprehensive characterization data, including IR, ¹H NMR, ¹³C NMR, elemental analysis, and physical properties, collectively confirm the successful synthesis and high purity of the target compound. These detailed protocols and data serve as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug development.

References

- 1. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5452-39-1 CAS MSDS (3-ACETYL-8-METHOXY-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 3-Acetyl-6-methoxy-2H-chromen-2-one | 13252-80-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-acetyl-8-methoxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-acetyl-8-methoxy-2H-chromen-2-one, a member of the coumarin family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols. The document details its structural characteristics, spectral data, and known biological activities, including its roles as an antiproliferative, antimicrobial, and anti-Alzheimer's agent. Methodologies for its synthesis and characterization are presented to aid in further research and development.

Chemical and Physical Properties

3-acetyl-8-methoxy-2H-chromen-2-one is a solid, crystalline compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Melting Point | 171-173 °C (444–447 K) | [2][3] |

| Appearance | Colorless crystals / Solid | [1][2] |

| CAS Number | 5452-39-1 | [1] |

| InChI Key | YZYLMMBZCXTXLW-UHFFFAOYSA-N |

Structural Information and Spectral Data

The molecular structure of 3-acetyl-8-methoxy-2H-chromen-2-one consists of a coumarin core substituted with an acetyl group at the 3-position and a methoxy group at the 8-position. The compound is known to exist in at least two polymorphic forms, which differ in their crystal packing and intermolecular interactions.[2] The coumarin ring system is nearly planar.[2]

Spectroscopic Data

The identity and purity of 3-acetyl-8-methoxy-2H-chromen-2-one can be confirmed using various spectroscopic techniques.

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, δ ppm) | 8.42 (s, 1H, H-4), 7.25 (d, 1H, H-7), 7.18 (t, 1H, H-6), 7.14 (d, 1H, H-5), 3.94 (s, 3H, OCH₃), 2.68 (s, 3H, H-12) | [2] |

| ¹³C NMR (CDCl₃, δ ppm) | 195.8 (C-11), 158.9 (C-2), 147.9 (C-4), 147.2 (C-8), 145.1 (C-9), 125.0 (C-5), 124.8 (C-3), 121.5 (C-6), 118.9 (C-10), 116.0 (C-7), 56.5 (OCH₃), 30.8 (C-12) | [2] |

| Infrared (IR) (KBr, ν cm⁻¹) | 1727 (C=O, lactone), 1682 (C=O, acetyl), 1278, 1197 (C-O) | [2] |

| Elemental Analysis (%) | Calculated for C₁₂H₁₀O₄: C, 66.05; H, 4.62. Found: C, 66.15; H, 4.60 | [2] |

Experimental Protocols

Synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one via Knoevenagel Condensation

This protocol describes a common and effective method for the synthesis of the title compound.

Workflow for the Synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one

Caption: Synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one.

Materials:

-

3-Methoxysalicylaldehyde

-

Ethyl acetoacetate

-

Ethanol

-

Piperidine

Procedure:

-

In a round-bottom flask, combine 3-methoxysalicylaldehyde and ethyl acetoacetate in a 1:1 molar ratio.

-

Add ethanol as the solvent and a catalytic amount of piperidine.

-

Stir the mixture and reflux for 5 hours.

-

After cooling, filter the resulting solid product.

-

Wash the product with cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure, colorless crystals of 3-acetyl-8-methoxy-2H-chromen-2-one.[2]

Biological Activities and Signaling Pathways

3-acetyl-8-methoxy-2H-chromen-2-one and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for drug development.

Antiproliferative Activity

Derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (human breast cancer) and A549 (human lung carcinoma).[4] The proposed mechanism of action involves the intercalation of the compound into DNA, leading to the cleavage of plasmid DNA.[4]

Proposed Antiproliferative Mechanism

Caption: DNA intercalation as a mechanism of antiproliferative activity.

Antimicrobial Activity

The compound has also been noted for its antimicrobial properties against various bacterial and fungal pathogens.[4] While the precise mechanism is not fully elucidated, it is hypothesized to involve the disruption of microbial cellular processes.

Potential as an Anti-Alzheimer's Agent

Recent studies have highlighted the potential of 3-acetyl-8-methoxy-2H-chromen-2-one derivatives as therapeutic agents for Alzheimer's disease.[5] This is attributed to their ability to inhibit key enzymes involved in the disease's progression, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is reduced, which is beneficial for cognitive function.[5]

Acetylcholinesterase Inhibition Pathway

Caption: Inhibition of acetylcholinesterase by 3-acetyl-8-methoxy-2H-chromen-2-one derivatives.

Conclusion

3-acetyl-8-methoxy-2H-chromen-2-one is a compound of considerable interest with well-defined physical and chemical properties. Its straightforward synthesis and diverse biological activities make it a valuable scaffold for the development of new therapeutic agents. Further research into its specific mechanisms of action and optimization of its structure could lead to the discovery of potent drugs for a variety of diseases. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. 5452-39-1 CAS MSDS (3-ACETYL-8-METHOXY-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases as potent antiproliferative agents: Insight into the influence of 4(N)-substituents on the in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-acetyl-8-methoxy-2H-chromen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the coumarin derivative, 3-acetyl-8-methoxy-2H-chromen-2-one. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-acetyl-8-methoxy-2H-chromen-2-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |

| 8.42 | Singlet | 1H | H-4 | - |

| 7.25 | Doublet | 1H | H-7 | ³J = 1.1, ⁴J = 5.7 |

| 7.18 | Triplet | 1H | H-6 | ³J = 5.5, 2.0 |

| 7.14 | Doublet | 1H | H-5 | ³J = 2.0, ⁴J = 5.7 |

| 3.94 | Singlet | 3H | OCH₃ | - |

| 2.68 | Singlet | 3H | H-12 (Acetyl CH₃) | - |

Table 1: ¹H NMR Spectroscopic Data for 3-acetyl-8-methoxy-2H-chromen-2-one. [1][2]

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 195.8 | C-11 (Acetyl C=O) |

| 158.9 | C-2 (Lactone C=O) |

| 147.9 | C-4 |

| 147.2 | C-8 |

| 145.1 | C-9 |

| 125.0 | C-5 |

| 124.8 | C-3 |

| 121.5 | C-6 |

| 118.9 | C-10 |

| 116.0 | C-7 |

| 56.5 | OCH₃ |

| 30.8 | C-12 (Acetyl CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for 3-acetyl-8-methoxy-2H-chromen-2-one. [1][2]

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1727 | C=O stretch (Lactone) |

| 1682 | C=O stretch (Acetyl) |

| 1278 | C-O stretch (Aryl ether) |

| 1197 | C-O stretch (Aryl ether) |

Table 3: Infrared (IR) Spectroscopic Data for 3-acetyl-8-methoxy-2H-chromen-2-one. [1]

Mass Spectrometry (MS) Data

Molecular Formula: C₁₂H₁₀O₄

Molecular Weight: 218.21 g/mol

| m/z | Ion |

| 218 | [M]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ |

| 190 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 175 | [M - CO - CH₃]⁺ |

| 147 | [M - CO - CO - H]⁺ |

Table 4: Predicted Mass Spectrometry Fragmentation Data for 3-acetyl-8-methoxy-2H-chromen-2-one.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small quantity (typically 5-10 mg) of 3-acetyl-8-methoxy-2H-chromen-2-one is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

Biological Activities of 3-acetyl-8-methoxy-2H-chromen-2-one Derivatives

An In-Depth Technical Guide on the Biological Activity of 3-acetyl-8-methoxy-2H-chromen-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-acetyl-8-methoxy-2H-chromen-2-one and its derivatives. The document summarizes key findings on their anticancer, anti-Alzheimer's, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.

Derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. These compounds have been extensively studied for their potential as therapeutic agents, particularly in the fields of oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 3-acetyl-8-methoxy-2H-chromen-2-one derivatives against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis through DNA intercalation and the inhibition of key cellular processes.

Table 1: Anticancer Activity of 3-acetyl-8-methoxy-2H-chromen-2-one Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | MCF-7 (Breast) | 11.31 - 12.65 | [1][2] |

| A549 (Lung) | 11.31 - 12.65 | [1][2] | |

| 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives | MCF-7 (Breast) | 34 - 127 | [1] |

| 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives | HeLa (Cervical) | Good anti-proliferative potency at lower concentrations | [3] |

| MCF-7 (Breast) | Good anti-proliferative potency at lower concentrations | [3] | |

| SCC-40 (Oral) | Moderately active at higher concentrations | [3] | |

| 3-substituted 8-methoxycoumarin derivatives | MCF-7 (Breast) | Potent activity | [4] |

| MDA-MB-231 (Breast) | Potent activity | [4] |

Anti-Alzheimer's Activity (Enzyme Inhibition)

A significant area of investigation for these coumarin derivatives is their potential in the treatment of Alzheimer's disease. This activity is primarily attributed to their ability to inhibit key enzymes involved in the progression of the disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A).

Table 2: Anti-Alzheimer's Activity of 3-acetyl-8-methoxy coumarin Hybrids

| Compound/Derivative | Enzyme | Activity (IC50 in µM) | Reference |

| Coumarin-hydrazone hybrid 3a | AChE | 7.40 ± 0.14 | [5][6] |

| MAO-A | 1.44 ± 0.03 | [5] | |

| Coumarin-hydrazone hybrid 3e | AChE | 8.01 ± 0.70 | [5][6] |

| BChE | Potent Inhibition | [5][6] | |

| MAO-A | 1.51 ± 0.13 | [5] | |

| Coumarin-hydrazone hybrid 3l | AChE | 8.54 ± 1.01 | [5][6] |

| MAO-A | 1.65 ± 0.03 | [5] | |

| Coumarin-hydrazone hybrid 3k | BChE | Potent Inhibition | [5][6] |

Antimicrobial Activity

Derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of 3-acetyl-8-methoxy-2H-chromen-2-one Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | Four bacterial and five fungal pathogens | Good spectrum of antimicrobial activity | [2] |

| Chromen-2-one derivatives | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Different bacteriostatic and bacteriocidal activity | [7] |

| 3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one derivatives | Gram-positive and Gram-negative bacteria, and fungi | Moderate to good inhibition zone | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 3-acetyl-8-methoxy-2H-chromen-2-one derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of the test compounds and incubate for 48-72 hours.

-

Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with distilled water and stain with 0.4% SRB solution for 15 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 10 mM Tris base solution to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This assay is used to measure the activity of cholinesterases.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the respective enzyme (AChE or BChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a phosphate buffer (pH 8.0).

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

-

Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm.

-

Inhibition Calculation: Calculate the percentage of inhibition by comparing the rates of reaction of the sample with that of the blank.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile Petri plates.

-

Well Preparation: After solidification of the agar, punch wells of 6 mm diameter using a sterile cork borer.

-

Compound Loading: Add a defined concentration of the test compound solution to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the experimental workflows and proposed mechanisms of action for the biological activities of 3-acetyl-8-methoxy-2H-chromen-2-one derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases as potent antiproliferative agents: Insight into the influence of 4(N)-substituents on the in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Antiproliferative Potential of 3-Acetyl-8-Methoxy-2H-Chromen-2-One and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyran-2-one containing heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-acetyl-8-methoxy-2H-chromen-2-one has emerged as a versatile scaffold for the synthesis of novel derivatives with potent antiproliferative effects against various cancer cell lines. While comprehensive data on the standalone antiproliferative activity of the parent compound, 3-acetyl-8-methoxy-2H-chromen-2-one, is limited in publicly accessible research, its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated significant cytotoxic potential. This technical guide provides an in-depth overview of the synthesis, in vitro antiproliferative activity, and putative mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative efficacy of various derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of 3-Acetyl-8-methoxycoumarin Appended Thiosemicarbazones

| Compound | Cell Line | IC50 (µM)[1] |

| Derivative 1 | MCF-7 (Breast Cancer) | 12.65[1] |

| A549 (Lung Cancer) | 11.31[1] | |

| Derivative 2 | MCF-7 (Breast Cancer) | 11.31[1] |

| A549 (Lung Cancer) | 12.34[1] | |

| Derivative 3 | MCF-7 (Breast Cancer) | 12.12[1] |

| A549 (Lung Cancer) | 11.95[1] | |

| Derivative 4 | MCF-7 (Breast Cancer) | 11.84[1] |

| A549 (Lung Cancer) | 12.13[1] |

Table 2: IC50 Values of Palladium(II) Complexes of 3-Acetyl-8-methoxy-2H-chromen-2-one Schiff Bases

| Compound | Cell Line | IC50 (µM)[1] |

| Complex 1 | MCF-7 (Breast Cancer) | 6.48 ± 0.17[1] |

| A549 (Lung Cancer) | 5.98 ± 0.09[1] | |

| Complex 2 | MCF-7 (Breast Cancer) | 5.53 ± 0.12[1] |

| A549 (Lung Cancer) | 5.85 ± 0.11[1] | |

| Complex 3 | MCF-7 (Breast Cancer) | 5.20 ± 0.15[1] |

| A549 (Lung Cancer) | 5.09 ± 0.13[1] | |

| Complex 4 | MCF-7 (Breast Cancer) | 6.73 ± 0.19[1] |

| A549 (Lung Cancer) | 6.63 ± 0.16[1] | |

| Cisplatin (Standard) | MCF-7 (Breast Cancer) | 16.79 ± 0.08[1] |

| A549 (Lung Cancer) | 15.10 ± 0.05[1] |

Mechanism of Action

The antiproliferative effects of coumarin derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Apoptosis Induction

Studies on various coumarin derivatives suggest that they can trigger the intrinsic pathway of apoptosis. This is often characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

Cell Cycle Arrest

Certain coumarin derivatives have been shown to interfere with the normal progression of the cell cycle, a key process in cell proliferation. Arrest is often observed at the G2/M phase, preventing the cell from entering mitosis and thus inhibiting cell division.

DNA Interaction

Derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one have been shown to interact with calf thymus DNA (CT-DNA), with an intercalative mode of binding being suggested.[1][2] Some derivatives have also demonstrated the ability to cleave plasmid DNA.[1][2]

Signaling Pathways

While direct evidence for 3-acetyl-8-methoxy-2H-chromen-2-one is still emerging, the broader class of coumarins and their derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiproliferative effects of coumarin derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in signaling pathways like MAPK and PI3K/Akt.

Protocol:

-

Cell Lysis: After treatment with the compound, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.

Conclusion

While the antiproliferative activity of the core 3-acetyl-8-methoxy-2H-chromen-2-one molecule requires further investigation, its derivatives have demonstrated significant potential as anticancer agents. The data presented herein highlights the promising cytotoxic effects of these compounds against various cancer cell lines, with some exhibiting greater potency than the standard chemotherapeutic drug cisplatin. The proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways, provide a strong rationale for their continued development. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further exploration of this promising class of compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives, as well as evaluating their in vivo efficacy and safety profiles.

References

Antimicrobial properties of 3-acetyl-8-methoxy-2H-chromen-2-one Schiff bases

An In-Depth Technical Guide on the Antimicrobial Properties of 3-acetyl-8-methoxy-2H-chromen-2-one Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract: Coumarin derivatives and their Schiff bases represent a class of heterocyclic compounds with significant and diverse pharmacological potential. This technical guide focuses on the antimicrobial properties of Schiff bases derived from 3-acetyl-8-methoxy-2H-chromen-2-one. While specific quantitative data from key studies are not fully detailed in publicly available literature, this document consolidates the known information, provides comprehensive experimental protocols for synthesis and antimicrobial evaluation, and visualizes key processes to support further research and development in this area. The guide details the synthesis of the parent coumarin, its conversion to Schiff bases, standard methodologies for assessing antimicrobial efficacy, and insights into the potential mechanisms of action.

Introduction: The Therapeutic Potential of Coumarin Schiff Bases

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds found in many natural products and are considered privileged structures in medicinal chemistry. Their derivatives exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, anticoagulant, and cytotoxic properties. The versatile coumarin nucleus serves as an excellent scaffold for the synthesis of new therapeutic agents.

Schiff bases, characterized by the azomethine or imine group (>C=N-), are formed by the condensation of a primary amine with a carbonyl compound. The formation of a Schiff base from a bioactive molecule like a coumarin derivative can significantly enhance its biological activity. The imine linkage is crucial for many biological activities, and metal complexes of Schiff bases often show increased lipophilicity and improved antimicrobial efficacy. This guide specifically explores Schiff bases synthesized from the 3-acetyl-8-methoxy-2H-chromen-2-one core, which have been identified as possessing a notable spectrum of antimicrobial activity.

Synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one and its Schiff Bases

The synthesis of the target Schiff bases is a multi-step process, beginning with the formation of the core coumarin structure, followed by condensation with an appropriate amine-containing moiety, such as a substituted thiosemicarbazide.

Experimental Protocol: Synthesis of the Precursor

The precursor molecule, 3-acetyl-8-methoxy-2H-chromen-2-one, can be synthesized via a Knoevenagel condensation reaction.

Materials:

-

3-Methoxysalicylaldehyde (2-hydroxy-3-methoxybenzaldehyde)

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Anhydrous aluminum chloride (for demethylation if starting from a different precursor)

-

Dry toluene (solvent)

Procedure (Knoevenagel Condensation):

-

In a round-bottom flask, dissolve a 1:1 molar ratio of 3-methoxysalicylaldehyde and ethyl acetoacetate in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture and reflux for approximately 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Filter the solid product and wash it thoroughly with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to yield pure, colorless crystals of 3-acetyl-8-methoxy-2H-chromen-2-one.

Experimental Protocol: Synthesis of Schiff Bases

The Schiff bases are synthesized by the condensation of the 3-acetyl group of the coumarin precursor with a primary amine. The following protocol describes the synthesis of thiosemicarbazone derivatives, a specific class of Schiff bases.

Materials:

-

3-acetyl-8-methoxy-2H-chromen-2-one

-

4(N)-substituted thiosemicarbazides

-

Ethanol (solvent)

Procedure:

-

Dissolve 3-acetyl-8-methoxy-2H-chromen-2-one in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired 4(N)-substituted thiosemicarbazide to the solution.

-

Reflux the mixture for 4-6 hours.

-

After cooling, the resulting Schiff base product will crystallize from the solution.

-

Filter the product, wash with cold ethanol, and dry to obtain the pure compound.

-

Characterize the final product using spectroscopic methods (IR, NMR) and elemental analysis.

Antimicrobial Activity

A series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones have been synthesized and evaluated for their biological properties. Studies report a good spectrum of antimicrobial activity against four bacterial and five fungal pathogens.[1][2] These compounds were found to interact with calf thymus DNA (CT-DNA) via an intercalative mode and also bind with proteins like Bovine Serum Albumin (BSA).[2] Furthermore, they demonstrated the ability to cleave plasmid DNA (pBR322), suggesting a potential mechanism for their antimicrobial action.[1][2]

Data Presentation

While the aforementioned studies concluded that the Schiff bases possess significant antimicrobial activity, the specific Minimum Inhibitory Concentration (MIC) values were not available in the abstracts. The tables below are structured to present such quantitative data, which would typically be obtained from antimicrobial susceptibility testing.

Table 1: Antibacterial Activity of 3-acetyl-8-methoxy-2H-chromen-2-one Schiff Bases (MIC in µM)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| Schiff Base 1 | Data not available | Data not available | Data not available | Data not available |

| Schiff Base 2 | Data not available | Data not available | Data not available | Data not available |

| Schiff Base 3 | Data not available | Data not available | Data not available | Data not available |

| Schiff Base 4 | Data not available | Data not available | Data not available | Data not available |

| Standard | (e.g., Ciprofloxacin) | (e.g., Ciprofloxacin) | (e.g., Ciprofloxacin) | (e.g., Ciprofloxacin) |

Table 2: Antifungal Activity of 3-acetyl-8-methoxy-2H-chromen-2-one Schiff Bases (MIC in µM)

| Compound | Candida albicans | Aspergillus niger | Aspergillus flavus | Penicillium chrysogenum |

|---|---|---|---|---|

| Schiff Base 1 | Data not available | Data not available | Data not available | Data not available |

| Schiff Base 2 | Data not available | Data not available | Data not available | Data not available |

| Schiff Base 3 | Data not available | Data not available | Data not available | Data not available |

| Schiff Base 4 | Data not available | Data not available | Data not available | Data not available |

| Standard | (e.g., Fluconazole) | (e.g., Fluconazole) | (e.g., Fluconazole) | (e.g., Fluconazole) |

Experimental Protocols for Antimicrobial Assessment

To evaluate the antimicrobial efficacy of the synthesized compounds, standardized methods such as the Broth Microdilution Method and the Agar Well Diffusion Method are employed.

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well sterile microtiter plates

-

Standardized microbial inoculum (e.g., adjusted to 0.5 McFarland standard)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Synthesized Schiff base compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (broth + solvent)

Procedure:

-

Prepare Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates. The concentration range should be sufficient to determine the MIC.

-

Inoculate Plates: Add a standardized volume of the microbial inoculum to each well, except for the sterility control wells (which contain broth only).

-

Set Up Controls:

-

Growth Control: Wells containing broth and inoculum but no test compound.

-

Sterility Control: Wells containing only broth to check for contamination.

-

Positive Control: Wells containing a standard antibiotic at known effective concentrations.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Read Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound. The presence and size of a zone of inhibition around a well containing the compound indicate its ability to inhibit microbial growth.

Materials:

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds dissolved in a solvent

Procedure:

-

Inoculate Agar Plate: Aseptically spread a standardized microbial inoculum evenly over the entire surface of the agar plate to create a lawn of bacteria.

-

Create Wells: Use a sterile cork borer to punch uniform wells into the agar.

-

Add Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, include wells for a positive control (standard antibiotic) and a negative control (solvent).

-

Pre-diffusion (Optional): Allow the plates to sit at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at an appropriate temperature for 24 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.

Proposed Mechanism of Action

The antimicrobial activity of coumarin Schiff bases is believed to be multifactorial. The lipophilic nature of the compounds allows them to easily permeate the microbial cell wall. Studies on 3-acetyl-8-methoxy-2H-chromen-2-one thiosemicarbazones have indicated that their mechanism may involve the inhibition of essential cellular processes through interactions with biological macromolecules.[2] The observed ability of these compounds to bind to DNA via intercalation and subsequently cleave the plasmid suggests a direct interference with genetic processes, leading to cell death.[1][2]

Conclusion

Schiff bases derived from 3-acetyl-8-methoxy-2H-chromen-2-one are a promising class of compounds with demonstrated antimicrobial potential. While a comprehensive set of quantitative data remains to be fully consolidated in the literature, the available evidence strongly supports their activity against a range of bacterial and fungal pathogens. Their straightforward synthesis and potential for potent bioactivity make them attractive candidates for further investigation in the development of new antimicrobial agents. The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize, evaluate, and further optimize these valuable molecular scaffolds. Future work should focus on elucidating detailed structure-activity relationships and exploring the in vivo efficacy of the most potent derivatives.

References

The Rising Promise of 3-Acetyl-8-Methoxy-2H-Chromen-2-One Analogs in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the coumarin nucleus, particularly 3-acetyl-8-methoxy-2H-chromen-2-one, has emerged as a promising framework for the development of potent and targeted cancer therapeutics. This technical guide provides an in-depth analysis of the synthesis, anticancer potential, and mechanisms of action of 3-acetyl-8-methoxy-2H-chromen-2-one and its analogs, offering a valuable resource for researchers in the field of drug discovery and development.

Proliferative Inhibition Across Diverse Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of 3-acetyl-8-methoxy-2H-chromen-2-one analogs against a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various in vitro assays, with the data compiled below providing a comparative overview of their antiproliferative activities.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Methoxycoumarin-3-carboxamide (Compound 4) | HepG2 (Liver) | 17 | [1] |

| 5-Bromo-8-methoxycoumarin-3-carboxamide (Compound 5) | HepG2 (Liver) | 0.9 | [1] |

| N-acetyl-8-methoxycoumarin-3-carboxamide (Compound 6) | HepG2 (Liver) | 2.3 | [1] |

| 5-Bromo-N-acetyl-8-methoxycoumarin-3-carboxamide (Compound 7) | HepG2 (Liver) | 2.3 | [1] |

| Novel 8-Methoxycoumarin-3-carboxamide (Compound 5) | Normal Cells | Minimal Impact | [1] |

| Staurosporine (Reference Drug) | HepG2 (Liver) | 8.4 | [1] |

| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver) | 13.14 | [2] |

| Coumarin derivative (Compound 4) | HL60 (Leukemia) | 8.09 | [2] |

| Coumarin derivative (Compound 4) | MCF-7 (Breast) | 3.26 | [2] |

| Coumarin derivative (Compound 4) | A549 (Lung) | 9.34 | [2] |

| Staurosporine (Reference Drug) | HL60 (Leukemia) | 7.48 | [2] |

| Staurosporine (Reference Drug) | MCF-7 (Breast) | 3.06 | [2] |

| Staurosporine (Reference Drug) | A549 (Lung) | 3.7 | [2] |

Elucidating the Molecular Mechanisms of Action

The anticancer activity of 3-acetyl-8-methoxy-2H-chromen-2-one analogs is attributed to their ability to modulate multiple cellular processes critical for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated through the perturbation of crucial signaling pathways.

Induction of Apoptosis

These coumarin derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. For instance, novel 8-methoxycoumarin-3-carboxamides have been demonstrated to activate caspase-3/7 in HepG2 liver cancer cells.[1] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, 3-acetyl-8-methoxy-2H-chromen-2-one analogs can halt the progression of the cell cycle, thereby preventing cancer cell division. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at various phases. For example, a potent 8-methoxycoumarin-3-carboxamide derivative was found to induce a significant increase in the percentage of HepG2 cells in the G2/M and pre-G1 phases, indicative of cell cycle arrest and apoptosis.[1]

Modulation of Key Signaling Pathways

The anticancer effects of these coumarin analogs are often underpinned by their ability to interfere with critical intracellular signaling cascades that are frequently dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation. Numerous studies have implicated the inhibition of this pathway as a key mechanism of action for various coumarin derivatives.[2][3][4] By inhibiting the phosphorylation and activation of key proteins in this pathway, such as Akt and mTOR, these compounds can effectively suppress pro-survival signals and induce apoptosis.

Figure 1: Inhibition of the PI3K/Akt Signaling Pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Certain coumarin derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway.[3]

Figure 2: Modulation of the MAPK Signaling Pathway.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research in this promising area, this section provides detailed methodologies for key in vitro experiments used to assess the anticancer potential of 3-acetyl-8-methoxy-2H-chromen-2-one analogs.

Figure 3: General Experimental Workflow for Anticancer Evaluation.

Synthesis of 3-Acetyl-8-Methoxy-2H-Chromen-2-One Analogs

The synthesis of the core 3-acetyl-8-methoxy-2H-chromen-2-one scaffold can be achieved through a Knoevenagel condensation reaction.

General Procedure:

-

A mixture of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of a base, such as piperidine, is added to the solution.

-

The reaction mixture is refluxed for several hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-acetyl-8-methoxy-2H-chromen-2-one.

Further derivatization to generate analogs can be achieved by modifying the starting materials or by subsequent chemical transformations of the 3-acetyl and 8-methoxy groups.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 3-acetyl-8-methoxy-2H-chromen-2-one analogs for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the test compounds for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Conclusion and Future Directions

The 3-acetyl-8-methoxy-2H-chromen-2-one scaffold represents a highly promising platform for the design and development of novel anticancer agents. The analogs derived from this core structure have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through the induction of apoptosis and cell cycle arrest. Their ability to modulate key oncogenic signaling pathways, such as the PI3K/Akt and MAPK pathways, further underscores their therapeutic potential.

Future research should focus on the synthesis and evaluation of a broader library of analogs to establish a more comprehensive structure-activity relationship (SAR). In vivo studies are also crucial to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The continued exploration of this versatile scaffold holds great promise for the future of cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 3-acetyl-8-methoxy-2H-chromen-2-one Polymorphs

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the crystallographic data, experimental protocols, and structural analysis of the known polymorphs of 3-acetyl-8-methoxy-2H-chromen-2-one.

Introduction

3-acetyl-8-methoxy-2H-chromen-2-one, a derivative of coumarin, is a molecule of interest in medicinal chemistry due to the wide range of biological activities exhibited by coumarin scaffolds. The solid-state properties of active pharmaceutical ingredients (APIs) are critically important in drug development, influencing factors such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration. This technical guide details the structural characteristics of two known polymorphs of 3-acetyl-8-methoxy-2H-chromen-2-one, herein designated as Polymorph I and Polymorph II.

Data Presentation: Crystallographic Data of Polymorphs

The crystallographic data for the two polymorphs of 3-acetyl-8-methoxy-2H-chromen-2-one are summarized in the table below for comparative analysis.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pbca |

| Molecules per Unit Cell (Z) | 8 | 8 |

| a (Å) | 15.073(3) | 13.755(3) |

| b (Å) | 13.068(3) | 12.396(3) |

| c (Å) | 11.549(2) | 12.013(3) |

| α (°) | 90 | 90 |

| β (°) | 119.92(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1971.7(7) | 2048.4(8) |

| Calculated Density (g/cm³) | 1.470 | 1.411 |

| Planarity | Benzene and lactone rings deviate slightly from planarity by 2.76(3)°[1]. | Coumarin ring system is almost planar (r.m.s. deviation = 0.00129 Å)[1]. |

| Key Interactions | Helical supramolecular architecture[1]. | C-H···O hydrogen bonds, π–π stacking (3.600(9) Å), and C=O···C=O interactions (3.1986(17) Å) forming a helical structure[1]. |

| Reference | Li et al. (2012) Chin. J. Struct. Chem. | Gonzalez-Carrillo et al. (2019) Acta Cryst. E |

Experimental Protocols

Synthesis and Crystallization of 3-acetyl-8-methoxy-2H-chromen-2-one

The synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one can be achieved via a Knoevenagel condensation reaction. A general procedure is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxysalicylaldehyde and ethyl acetoacetate in a 1:1 molar ratio in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a suitable solvent to yield the pure compound.

Crystallization of Polymorph II: To obtain single crystals of Polymorph II, the crude product is recrystallized from ethanol. Slow evaporation of the ethanolic solution at room temperature has been shown to yield colorless, needle-like crystals suitable for single-crystal X-ray diffraction[1].

Note on Polymorph I Crystallization: The specific crystallization conditions that exclusively yield Polymorph I are not detailed in the available literature. It is common for different crystallization conditions (e.g., solvent, temperature, saturation level) to favor the formation of different polymorphs. Researchers aiming to produce Polymorph I should explore a variety of crystallization solvents and conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structures of the polymorphs is performed using single-crystal X-ray diffraction. A general protocol is outlined below:

-

Crystal Mounting: A suitable single crystal of the desired polymorph is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of angles to ensure a complete dataset.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing polymorphs, as different crystal forms often exhibit distinct thermal behaviors (e.g., melting points, enthalpies of fusion, and thermal stability).

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the melting point and enthalpy of fusion for each polymorph. Polymorphic transitions can also be observed as endothermic or exothermic events.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability and decomposition profile of the compound.

Mandatory Visualization

The following diagrams illustrate the workflow for polymorph screening and characterization, as well as the key intermolecular interactions in Polymorph II.

Caption: Workflow for the screening and characterization of polymorphs.

Caption: Key intermolecular interactions in the crystal structure of Polymorph II.

References

The Core Mechanism of Action of 3-acetyl-8-methoxy-2H-chromen-2-one in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives have emerged as a promising class of compounds with significant potential in anticancer drug development. Among these, 3-acetyl-8-methoxy-2H-chromen-2-one serves as a key structural scaffold for the synthesis of novel therapeutic agents. While direct, in-depth mechanistic studies on the parent compound are limited, extensive research on its closely related derivatives provides a strong foundation for understanding its potential modes of action in cancer cells. This technical guide synthesizes the current knowledge, focusing on the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. Quantitative data on the antiproliferative activities of various derivatives are presented, alongside representative experimental protocols and visual diagrams of the key molecular mechanisms.

Introduction

3-acetyl-8-methoxy-2H-chromen-2-one is a member of the coumarin family, a group of benzopyrone compounds known for their broad spectrum of pharmacological activities, including anticancer properties.[1] The core structure of this compound, featuring an acetyl group at the 3-position and a methoxy group at the 8-position, has been a focal point for medicinal chemists to generate a diverse library of derivatives with enhanced potency and selectivity against various cancer cell lines. Research into these derivatives has revealed a multi-pronged approach to combating cancer, primarily through the induction of programmed cell death (apoptosis) and the halting of cancer cell proliferation via cell cycle arrest.[2]

Antiproliferative Activity: A Quantitative Analysis

Numerous derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for various 3-acetylcoumarin and 8-methoxycoumarin derivatives, providing a basis for comparative analysis of their antiproliferative activities.

Table 1: Cytotoxicity of 8-Methoxycoumarin Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 5 (8-methoxycoumarin-3-carboxamide derivative) | HepG2 (Liver Cancer) | 0.9 | Staurosporine | 8.4 |

| Compound 6 (Acetylated 8-methoxycoumarin-3-carboxamide) | HepG2 (Liver Cancer) | 2.3 | - | - |

| Compound 3 (Substituted 8-methoxycoumarin) | MCF-7 (Breast Cancer) | 9.165 | Staurosporine | 4.086 |

| MDA-MB-231 (Breast Cancer) | 12.65 | Staurosporine | 7.03 | |

| Compound 6 (Substituted 8-methoxycoumarin) | MCF-7 (Breast Cancer) | 6.621 | Staurosporine | 4.086 |

| MDA-MB-231 (Breast Cancer) | 9.62 | Staurosporine | 7.03 |

Data sourced from studies on novel 8-methoxycoumarin-3-carboxamides and 3-substituted 8-methoxycoumarin derivatives.[3][4]

Table 2: Cytotoxicity of 3-Acetylcoumarin Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 3ACDT (3-acetylcoumarin derivative) | COLO-205 (Colon Cancer) | 37.76 ± 0.37 µg/ml |

| Coumarin-1,2,3-triazole hybrid (12c) | PC3 (Prostate Cancer) | 0.13 |

| MGC803 (Gastric Cancer) | 1.74 | |

| HepG2 (Liver Cancer) | - | |

| 3-Benzylcoumarin salt (31a) | HL-60 (Leukemia) | 2.04 |

| SMMC-7721 (Liver Cancer) | 4.51 | |

| A-549 (Lung Cancer) | - | |

| MCF-7 (Breast Cancer) | - | |

| SW-480 (Colon Cancer) | - | |

| Coumarin-thiazole hybrid (50a) | MDA-MBA-231 (Breast Cancer) | 0.16 |

| A549 (Lung Cancer) | 0.31 | |

| K562 (Leukemia) | - | |

| HeLa (Cervical Cancer) | - |

Data sourced from studies on multifunctional 3-acetylcoumarin derivatives and various 3-substituted coumarin hybrids.[5][6]

Mechanisms of Action and Signaling Pathways

Derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. 3-Acetylcoumarin and 8-methoxycoumarin derivatives have been shown to induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic pathways.[5] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, which are the executioners of apoptosis.[5] Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.[5] A novel 8-methoxycoumarin-3-carboxamide has been shown to specifically target and activate caspase-3/7.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, these coumarin derivatives can halt the proliferation of cancer cells by arresting the cell cycle at various phases. For instance, a novel 3-substituted 8-methoxycoumarin derivative was found to induce S-phase arrest in the MCF-7 breast cancer cell line.[4] Other studies on related coumarin hybrids have demonstrated cell cycle arrest at the G0/G1 or G2/M phases.[5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to an accumulation of cells in a particular phase, which can ultimately trigger apoptosis.

Modulation of Signaling Pathways

The anticancer activity of coumarin derivatives is also attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis, has been identified as a target for some 3-acetylcoumarin derivatives.[5] By inhibiting this pathway, these compounds can effectively cut off the survival signals that cancer cells rely on, making them more susceptible to apoptosis.

Other Mechanisms

Emerging evidence suggests that the anticancer effects of 8-methoxycoumarin derivatives may also involve the inhibition of β-tubulin polymerization.[3] Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anticancer mechanism of coumarin derivatives.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the coumarin derivative (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the coumarin derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the coumarin derivative for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Conclusion and Future Directions

The available scientific literature strongly suggests that 3-acetyl-8-methoxy-2H-chromen-2-one and its derivatives are a promising class of anticancer agents. Their mechanism of action is multifaceted, involving the induction of apoptosis through the mitochondrial pathway, disruption of the cell cycle, and inhibition of key pro-survival signaling pathways such as PI3K/Akt. Furthermore, the potential to inhibit tubulin polymerization adds another dimension to their therapeutic potential.

Future research should focus on elucidating the specific molecular targets and detailed mechanism of action of the parent compound, 3-acetyl-8-methoxy-2H-chromen-2-one. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their efficacy and selectivity, while minimizing off-target effects. In vivo studies are warranted to validate the preclinical findings and assess the systemic toxicity and therapeutic potential of these promising compounds in relevant animal models. The development of hybrid molecules, combining the coumarin scaffold with other known pharmacophores, may lead to the discovery of novel agents with improved anticancer profiles.

References

- 1. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]